molecular formula C18H13NO3 B372988 Naptalam CAS No. 132-66-1

Naptalam

Cat. No.: B372988
CAS No.: 132-66-1
M. Wt: 291.3 g/mol
InChI Key: JXTHEWSKYLZVJC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naptalam, also known as N-1-Naphthylphthalamic acid (NPA), primarily targets a specific site on the plasma membrane . This site is defined by its affinity for this compound . The primary targets of this compound are the transporter proteins due to their central role in plant development processes .

Mode of Action

This compound interacts with its targets, the transporter proteins, by binding to them . This binding inhibits the directional flow of auxin, a plant hormone, thus severely inhibiting plant growth . The intrinsic dissociation constant (Kd) for binding of this compound to zucchini plasma membranes was estimated to be 9.7 nM .

Biochemical Pathways

This compound affects the auxin transport pathway in plants . Auxin is a key hormone in the formation of polarity in plants and is transported in the plant body from the shoot through the plant body into the roots . When this compound binds to the transporter proteins, auxin can no longer get out of the cell, disrupting the polar growth of the plant .

Pharmacokinetics

It is known that this compound is usually used as the sodium salt as this form is more soluble . The environmental fate of this compound is pH sensitive , suggesting that its bioavailability may be influenced by the pH of the environment.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of plant growth. Specifically, it disrupts the polar growth of the plant, causing the roots to no longer grow towards the center of the earth . Additionally, it has been observed that this compound safens cucumber against the phytotoxic effects of chloramben .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its environmental fate is pH sensitive , indicating that the acidity or alkalinity of the environment can affect its action. Furthermore, it has been found that gibberellic acid can enhance the uptake and accumulation of this compound in bean plants , suggesting that the presence of other chemicals in the environment can also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: NAPTALAM is synthesized through the reaction of 1-naphthylamine with phthalic anhydride . The reaction typically involves heating the reactants in a suitable solvent, such as xylene, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often formulated as a sodium salt for ease of application .

Properties

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)benzoic acid
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InChI

InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22)
Source PubChem
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InChI Key

JXTHEWSKYLZVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
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Molecular Formula

C18H13NO3
Source PubChem
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Related CAS

132-67-2 (hydrochloride salt)
Record name Naptalam [BSI:ISO]
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DSSTOX Substance ID

DTXSID6032437
Record name Naptalam
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Molecular Weight

291.3 g/mol
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Physical Description

Colorless solid; [Hawley] Purple solid with an unpleasant odor; [HSDB] Solid with an unpleasant odor; [MSDSonline]
Record name Naptalam
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Solubility

INSOL IN HEXANE, XYLENE, BENZENE; PPM @ 25 °C: ACETONE 5,000; ISOPROPANOL 2,100; CARBON TETRACHLORIDE 100; WATER 200; DIMETHYLFORMAMIDE 39,400; DIMETHYL SULFOXIDE 43,100; METHYLETHYL KETONE 3,700, SLIGHTLY SOL IN ETHANOL, INSOL IN SOLVENT NAPHTHA, Sol in alkaline soln, but decomp above pH 9.5
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Density

1.40 @ 20 °C/4 °C
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Vapor Pressure

Less than 133 Pascals at 20 °C
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Mechanism of Action

... Naptalam may act by affecting the transport of auxin within the plant., 2-(p-Carbethoxyphenyl)-1,3(2H,4H)-isoquinolinedione, an experimental herbicide, caused effects on geotropism, which are often indicative of an effect on auxin transport, in a whole plant herbicidal screen. However, it showed little or no activity in an in vitro binding assay in corn coleoptiles for the auxin transport inhibitor, N-1-naphthylphthalamic acid. Other active isoquinolinedione analogues of this compound did, however, exhibit significant in vitro activity. Direct measurements of auxin transport in corn coleoptiles were undertaken in an attempt to resolve the apparent discrepancy between herbicidal and binding activities. In all cases examined, compounds that were highly active on whole plants were good inhibitors of auxin transport, and compounds that were weak as herbicides showed little or no effect on auxin transport. Therefore, it is concluded that the mode of action of these isoquinolinedione herbicides is the inhibition of auxin transport. Ring-opened analogues of several isoquinolinediones were synthesized and assayed in both the transport and binding assays, in order to test whether compounds in this class express their herbicidal activity by undergoing ring-opening in vivo, yielding products that are more straightforward analogues of N-1-naphthylphthalamic acid with free carboxyl groups. The homophthalamic acids had little or no activity in both assays. On the other hand, the p-ethyl- and p-ethoxy-phenyl phthalamic acids showed auxin transport inhibition comparable to the parent isoquinolinediones, but with markedly increased binding activity. These results support the possible role of ring-opening in the generation of biological activity. However, the p-carbethoxyphenyl phthalamic acid, analogous to 2-(p-carbethoxyphenyl)-1,3(2H,4H)-isoquinolinedione, was very weak in both assays. Thus, ring-opening in vivo cannot alone account for the biological activity of this class of compounds.
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Color/Form

CRYSTALLINE SOLID POWDER, PURPLE

CAS No.

132-66-1
Record name 1-Naphthylphthalamic acid
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Record name 2-(naphthalen-1-ylcarbamoyl)benzoic acid
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Melting Point

203 °C, MP: 175-180 °C /TECHNICAL/
Record name NAPTALAM
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Synthesis routes and methods

Procedure details

To a 30 mm co-rotating twin screw extruder (Werner & Pfleiderer ZSK type) was added at barrel 1 (of 14) 2370 g (16 mol) per hour phthalic anhydride in the form of crushed pellets, and at barrel 2 molten 1-naphthylamine at a rate of 2234 g (15.62 mol) per hour while maintaining a temperature profile of: zone 1=75°, zone 2=83°, zone 3=95°, zone 4= 75° and zone 5=45° C. At a screw speed of 300 rpm, the residence time was about 60 seconds, resulting in a product containing N-1-naphthylphthalamic acid (4365 g, ca. 96% yield based on 1-naphthylamine).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of naptalam?

A1: this compound is a potent inhibitor of polar auxin transport. [] It acts by binding to a protein located on the plasma membrane, interfering with the efflux of indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants. [] This disruption of auxin transport leads to an accumulation of IAA in specific plant tissues. []

Q2: What are the downstream effects of this compound's inhibition of auxin transport?

A2: Inhibition of auxin transport by this compound leads to various physiological and morphological changes in plants. These include:

  • Inhibition of normal periderm development: this compound, particularly at higher concentrations, can prevent the formation of the protective periderm layer in plant tissues. []
  • Stimulation of shoot and tuber formation: In certain plant species like yellow nutsedge, this compound can induce the transformation of rhizomes into shoots and affect tuber production depending on the photoperiod. []
  • Induction of parthenocarpy: this compound can trigger parthenocarpy (fruit development without fertilization) in cucumber by blocking the outward flow of auxin from the ovary, leading to its accumulation within the ovary. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H13NO3, and its molecular weight is 291.3 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, Fourier transform infrared (FTIR) spectroscopy has been used to characterize this compound and its metabolites. FTIR measurements in the spectral region of 1500–1800 cm-1 are particularly useful for analyzing these compounds. []

Q5: How does the presence of metal ions affect the stability of this compound?

A5: Dissolved metal ions like Cu(II) and Zn(II) can inhibit the hydrolysis of this compound in solutions. This inhibition is attributed to the formation of metal-naptalam complexes. [] Metal (hydr)oxide surfaces like Al2O3 and FeOOH can also inhibit this compound hydrolysis, albeit to a lesser extent. []

Q6: Are there any known safeners for this compound phytotoxicity?

A6: Yes, this compound has been shown to act as a safener against chloramben phytotoxicity in cucumbers. [, ] The mechanism of this protective effect involves influencing the uptake, translocation, and metabolism of chloramben within the plant. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound itself is not known for its catalytic properties, research has explored its degradation in the presence of catalysts. Silver and silver-platinum doped 5A zeolites have been shown to catalyze the photodecomposition of this compound. []

Q8: Have any computational studies been performed on this compound?

A8: While specific computational studies on this compound are not mentioned in the provided research papers, QSAR (Quantitative Structure-Activity Relationship) models can be developed for compounds like this compound. These models correlate molecular structure with biological activity and could provide insights into how structural modifications affect this compound's herbicidal activity and selectivity. []

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